Bikethoxal
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Overview
Description
Bikethoxal is a chemical compound with the molecular formula C10H14O6 and a molecular weight of 230.215 g/mol It is known for its unique structure, which includes a 3,4-dioxobutan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: Bikethoxal can be synthesized through a multi-step process involving the reaction of ethylene glycol with 3,4-dioxobutan-2-one under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors that allow for precise control of temperature and pressure. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Bikethoxal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield alcohols when treated with reducing agents such as sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the dioxobutan-2-yloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bikethoxal has found applications in several scientific research areas:
Chemistry: Used as a reagent for the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bikethoxal involves its interaction with nucleic acids, particularly single-stranded DNA and RNA. This compound forms covalent bonds with guanine bases, leading to the formation of stable adducts. This interaction can inhibit the replication and transcription processes, making it a valuable tool in molecular biology research .
Comparison with Similar Compounds
Kethoxal: Similar in structure but lacks the additional ethoxy group present in bikethoxal.
Phenyl-diglyoxal: Contains an aromatic spacer instead of the aliphatic spacer in this compound.
Uniqueness: this compound’s unique structure, which includes both dioxobutan-2-yloxy and ethoxy groups, allows it to form more stable adducts with nucleic acids compared to similar compounds. This stability makes it particularly useful in applications requiring long-term interaction with nucleic acids .
Properties
CAS No. |
84031-85-6 |
---|---|
Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
3-[2-(3,4-dioxobutan-2-yloxy)ethoxy]-2-oxobutanal |
InChI |
InChI=1S/C10H14O6/c1-7(9(13)5-11)15-3-4-16-8(2)10(14)6-12/h5-8H,3-4H2,1-2H3 |
InChI Key |
XZXKAVJBKMFIQX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C=O)OCCOC(C)C(=O)C=O |
Canonical SMILES |
CC(C(=O)C=O)OCCOC(C)C(=O)C=O |
Synonyms |
ikethoxal ethylene glycol bis(3-(2-ketobutyraldehyde)ether) |
Origin of Product |
United States |
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